molecular formula C13H14ClN3OS2 B2878986 N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 755018-04-3

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No.: B2878986
CAS No.: 755018-04-3
M. Wt: 327.85
InChI Key: WKANPGHSPHNOPX-UHFFFAOYSA-N
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Description

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a useful research compound. Its molecular formula is C13H14ClN3OS2 and its molecular weight is 327.85. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Methodologies

Research on thiadiazole derivatives involves the exploration of novel synthesis methods. For instance, the oxidative dimerization of thioamides has been utilized to prepare 3,5-disubstituted 1,2,4-thiadiazoles, offering a convenient route for the synthesis of thiadiazole compounds (Takikawa et al., 1985).

Dyeing Performance

Thiadiazole derivatives have been investigated for their potential in dyeing applications. A study on the synthesis, characterization, and dyeing performance of thiadiazole derivatives demonstrated their utility in developing new series of acid dyes, showcasing the versatility of thiadiazole compounds in textile applications (Malik et al., 2018).

Antimicrobial and Anthelmintic Activities

Various thiadiazole compounds have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic activities. These studies reveal the potential of thiadiazole derivatives as effective agents against microbial and helminthic infections (Srivastava et al., 2005).

Anticancer Properties

The exploration of thiadiazole derivatives extends into the realm of anticancer research. Synthesis of new derivatives and their evaluation for antioxidant and anticancer activities highlight the potential therapeutic applications of these compounds. Notably, derivatives of thiadiazoles have been identified with significant in vitro anti-inflammatory and analgesic activities, indicating their relevance in developing new anticancer agents (Shkair et al., 2016).

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS2/c1-8(2)11(18)15-12-16-17-13(20-12)19-7-9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKANPGHSPHNOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.